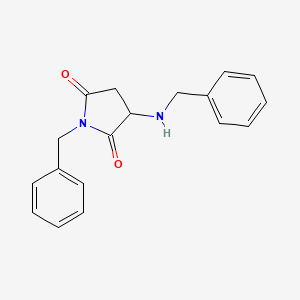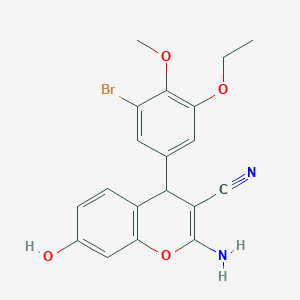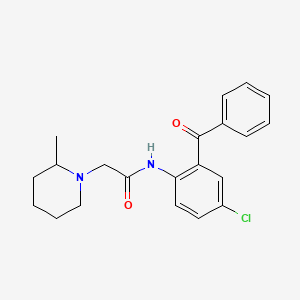![molecular formula C23H21N3O4 B4072572 2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4072572.png)
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
描述
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MNPA, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. This compound has also been shown to possess significant antioxidant and anti-inflammatory properties.
作用机制
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide exerts its pharmacological effects through the inhibition of various enzymes and the modulation of several signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. This compound has also been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to possess significant antioxidant and anti-inflammatory properties, which can have beneficial effects on overall health and well-being.
实验室实验的优点和局限性
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to modulate several signaling pathways. However, this compound also has several limitations, including its low yield during synthesis and its potential toxicity at high doses.
未来方向
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has significant potential for future research in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some possible future directions for this compound research include:
1. Further investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to increase the yield of this compound.
3. Investigation of its potential applications in the treatment of other diseases and conditions, such as cancer, diabetes, and cardiovascular disease.
4. Further investigation of its mechanism of action and its effects on various signaling pathways.
5. Investigation of its potential applications in the development of new drugs and therapies for various diseases and conditions.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against several enzymes, possess significant antioxidant and anti-inflammatory properties, and exhibit significant biochemical and physiological effects in various preclinical studies. This compound has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to modulate several signaling pathways. However, this compound also has several limitations, including its low yield during synthesis and its potential toxicity at high doses. Future research on this compound has significant potential for the development of new drugs and therapies for various diseases and conditions.
属性
IUPAC Name |
2-methyl-3-nitro-N-[2-(1-phenylethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15-18(12-8-14-21(15)26(29)30)22(27)25-20-13-7-6-11-19(20)23(28)24-16(2)17-9-4-3-5-10-17/h3-14,16H,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJONPIHEPISJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072498.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine](/img/structure/B4072500.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B4072508.png)
![1-(2-chloro-5-ethoxy-4-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4072520.png)
![ethyl 4-{5-[(cyclopentylcarbonyl)amino]-1H-pyrazol-1-yl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4072521.png)


![(1R*,2S*,4R*,5S*)-N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4072543.png)
![4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072546.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4072576.png)
